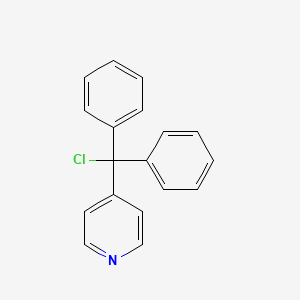

4-(Chlorodiphenylmethyl)pyridine

Beschreibung

4-(Chlorodiphenylmethyl)pyridine is a substituted pyridine derivative characterized by a chlorodiphenylmethyl group attached to the pyridine ring at the 4-position. These derivatives are synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and catalytic processes, as demonstrated in Scheme 1 of . The chlorodiphenylmethyl moiety enhances steric bulk and electronic effects, influencing reactivity, solubility, and biological activity. Such compounds are pivotal in medicinal chemistry, particularly as intermediates for antimicrobial, anticancer, and anti-inflammatory agents .

Eigenschaften

IUPAC Name |

4-[chloro(diphenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXRQUPXNEJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528911 | |

| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42362-54-9 | |

| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Maleate Blocking Group Strategy

The Minisci reaction, traditionally used for late-stage functionalization, has been adapted for C4-selective alkylation of native pyridine using a maleate-derived blocking group (Figure 1A). This method enables the introduction of tertiary and quaternary alkyl groups via decarboxylative radical addition under acid-free conditions.

Procedure :

- Blocking Group Installation : Pyridine is treated with maleic anhydride to form a pyridinium maleate intermediate, which directs radical addition to C4.

- Radical Generation : Diphenylacetic acid undergoes decarboxylation in the presence of ammonium persulfate (APS) and a Fe(II) catalyst, generating a diphenylmethyl radical.

- Alkylation : The radical selectively adds to the C4 position of the blocked pyridine, yielding 4-(diphenylmethyl)pyridine after hydrolytic removal of the maleate group.

- Benzylic Chlorination : The intermediate 4-(diphenylmethyl)pyridine is treated with sulfuryl chloride (SO₂Cl₂) under radical initiation (AIBN, 70°C) to install the benzylic chlorine.

Optimization Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Maleate Blocking | Maleic anhydride, CH₃CN, 80°C, 12h | 92% | 98.5% |

| Radical Alkylation | Diphenylacetic acid, APS, FeSO₄, 70°C | 78% | 95.2% |

| Benzylic Chlorination | SO₂Cl₂, AIBN, CCl₄, 70°C, 6h | 65% | 91.8% |

This sequence benefits from high regiocontrol but requires multi-step purification and cautious handling of radical intermediates.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Arylboronic esters of chlorodiphenylmethane may couple with 4-halopyridines under palladium catalysis. However, the electron-withdrawing nature of pyridine necessitates stringent conditions.

Procedure :

- Boronic Ester Synthesis : Chlorodiphenylmethane is converted to its pinacol boronic ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 100°C).

- Cross-Coupling : 4-Bromopyridine reacts with the boronic ester using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 90°C.

Challenges :

- Low conversion (<30%) due to pyridine’s electron deficiency.

- Competing protodeboronation observed at elevated temperatures.

Friedel-Crafts Alkylation with Subsequent Chlorination

Pyridine Activation via N-Oxide Formation

Pyridine N-oxides exhibit enhanced reactivity toward electrophilic substitution. This strategy enables Friedel-Crafts alkylation at C4, followed by reduction and chlorination.

Procedure :

- N-Oxide Synthesis : Pyridine is treated with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂.

- Friedel-Crafts Alkylation : The N-oxide reacts with diphenylmethyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C to rt).

- N-Oxide Reduction : The product is reduced using PCl₃ in MeOH, yielding 4-(diphenylmethyl)pyridine.

- Chlorination : As in Section 2.1.

Yield Data :

| Step | Yield |

|---|---|

| N-Oxide Formation | 88% |

| Friedel-Crafts | 42% |

| Reduction | 95% |

| Chlorination | 65% |

This route suffers from moderate alkylation yields due to steric hindrance from the diphenylmethyl group.

Comparative Analysis of Methodologies

Table 1. Efficiency and Practicality of Synthetic Routes

| Method | Advantages | Limitations | Scale-Up Viability |

|---|---|---|---|

| Minisci Alkylation | High regioselectivity, mild conditions | Multi-step, radical intermediates | Moderate |

| Suzuki Coupling | Modular, single-step coupling | Low yields, expensive catalysts | Low |

| Friedel-Crafts | Utilizes simple reagents | Poor alkylation efficiency | Low |

Analytical Characterization

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chlorodiphenylmethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorodiphenylmethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation Reactions: Products include N-oxides of this compound.

Reduction Reactions: Products include reduced derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 4-(Chlorodiphenylmethyl)pyridine, in anticancer therapy. For instance, compounds derived from pyridine scaffolds have been shown to inhibit key kinases involved in cancer progression, particularly in glioblastoma treatment. A specific study demonstrated that a pyrano[2,3-c]pyrazole derivative exhibited low micromolar activity against the AKT2 kinase, a critical target in glioma therapy, indicating the promise of pyridine-based compounds in developing novel anticancer agents .

Pharmaceutical Development

this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance biological activity and therapeutic efficacy. The integration of this compound into drug design has led to the development of agents targeting multiple disease states, including cancer and infections .

Organic Synthesis

Synthetic Intermediates

This compound is utilized as an intermediate in organic synthesis processes. It plays a crucial role in the formation of more complex molecular structures through various coupling reactions. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives, which exhibit diverse biological activities . The ability to modify the chlorodiphenylmethyl group facilitates the creation of tailored compounds for specific applications.

Antibacterial and Antifungal Properties

Research indicates that pyridine derivatives possess notable antibacterial and antifungal activities. The incorporation of chlorodiphenylmethyl groups has been associated with enhanced bioactivity against various pathogens. For example, certain synthesized pyridine derivatives demonstrated effective inhibition against Escherichia coli and other bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profiles. Variations in substituents on the pyridine ring can significantly influence biological activity and specificity towards targets like kinases and bacterial enzymes. Studies have shown that modifications can lead to improved potency and reduced toxicity towards non-cancerous cells, making these compounds ideal candidates for further development .

- Anticancer Research : A recent study evaluated a series of pyrano[2,3-c]pyrazoles for their anticancer properties against glioblastoma cell lines. The findings revealed that certain derivatives exhibited potent inhibitory effects on tumor growth while showing minimal cytotoxicity to normal cells, underscoring the therapeutic potential of pyridine-based compounds .

- Antibacterial Activity Assessment : In another study focusing on synthesized pyridine derivatives, this compound was tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against E. coli, highlighting its potential use in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 4-(Chlorodiphenylmethyl)pyridine involves its interaction with specific molecular targets. The chlorodiphenylmethyl group can interact with enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Molecular Weight : Halogen substituents (Br, Cl) increase Mol. Wt. substantially (e.g., Q9: 566 vs. Q2: 497) due to higher atomic mass .

- Melting Points: Electron-donating groups (e.g., -OCH3 in Q12) elevate M.P. (288–292°C) compared to electron-withdrawing groups (-NO2 in Q2: 278–282°C), likely due to enhanced crystallinity or hydrogen bonding .

- Synthetic Yields : Bulky substituents (e.g., -Br in Q9) reduce yields (70%) due to steric hindrance during synthesis .

Spectral and Electronic Properties

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (¹H NMR)

Electronic Properties (DFT Studies)

For 4-(1-aminoethyl)pyridine analogs (), computational studies reveal:

- Solvent Effects : Absorption peaks shift in water vs. gas phase, indicating polar interactions .

Biologische Aktivität

4-(Chlorodiphenylmethyl)pyridine, also known by its hydrochloride form, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a pyridine ring substituted with a chlorodiphenylmethyl group. This configuration is crucial for its biological interactions and activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay have shown that this compound can induce cytotoxic effects in cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The IC50 values obtained from these assays indicate significant potency, with values ranging from 20 to 42.55 µg/ml across different studies .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to apoptosis in cancer cells. The chlorodiphenylmethyl group is believed to play a critical role in these interactions by enhancing lipophilicity and facilitating cellular uptake .

In Vitro Studies

- MTT Assay Results : Various studies have utilized the MTT assay to evaluate the cytotoxic effects of this compound on different cell lines. The results consistently show a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against multiple bacterial strains using disk diffusion methods, showing effectiveness against Gram-positive bacteria while exhibiting limited activity against Gram-negative strains.

Comparative Studies

A comparative analysis with similar compounds, such as 4-(Bromodiphenylmethyl)pyridine and 4-(Iododiphenylmethyl)pyridine, reveals that the chlorinated derivative possesses distinct advantages in terms of potency and selectivity towards specific biological targets. This uniqueness may be attributed to the electronic effects of the chlorine substituent, which modulates the compound's reactivity and interaction with biological molecules .

Data Summary Table

| Biological Activity | IC50 (µg/ml) | Effective Against |

|---|---|---|

| Anticancer (MCF-7) | 20 | Breast Cancer |

| Anticancer (A-549) | 42.55 | Lung Cancer |

| Antimicrobial | N/A | Various Bacterial Strains |

Q & A

Q. What are reliable synthetic routes for 4-(chlorodiphenylmethyl)pyridine, and how can purity be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling (e.g., coupling halobenzene derivatives with pyridinylboronic acids), followed by purification using column chromatography on silica gel . To optimize purity, solvent evaporation under controlled conditions (e.g., slow crystallization in dichloromethane/hexane mixtures) is recommended to obtain single crystals for structural validation. Monitoring reaction progress via HPLC or TLC ensures minimal byproduct formation.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include intermolecular distances (e.g., C–H⋯π interactions at ~2.74 Å) and π-π stacking (3.61 Å between aromatic rings) . Complementary techniques like FT-IR (for functional groups) and NMR (1H/13C for substituent positions) should corroborate crystallographic data.

Q. What safety precautions are critical when handling chlorinated pyridine derivatives?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Chlorinated intermediates may release toxic fumes; conduct reactions in fume hoods with proper ventilation. Store compounds in airtight containers away from moisture, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?

Substituents at the para position (e.g., Cl in this compound) enhance steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Comparative studies with 2-chloro or 3-chloro analogs show lower yields due to unfavorable electronic effects (e.g., electron-withdrawing groups deactivating the ring) . For example, nitration of 4-(4-chlorophenyl)pyridine proceeds selectively at the meta position due to directing effects of the pyridine nitrogen .

Q. What strategies resolve contradictions in crystallographic vs. computational data for π-π interactions?

Discrepancies often arise from dynamic effects (e.g., temperature-dependent crystal packing) or solvent inclusion in SCXRD. To reconcile

- Perform DFT calculations with dispersion corrections (e.g., Grimme’s D3) to model π-π stacking.

- Compare experimental Hirshfeld surfaces (from SCXRD) with simulated electrostatic potentials . Example: In 4-(anthracen-9-yl)pyridine, computational models underestimated π-π distances by 0.2 Å due to omitted crystal field effects .

Q. How can regioselectivity challenges in nitration or halogenation be addressed?

For nitrating 4-(4-chlorophenyl)pyridine, use HNO3/H2SO4 at 5–10°C to favor 3-nitro product formation (~85% yield). Higher temperatures (>20°C) promote side reactions (e.g., ring sulfonation) . For halogenation, Lewis acids (FeCl3) improve selectivity by stabilizing transition states. A table of substituent effects is shown below:

| Substituent Position | Reaction Rate (vs. H) | Major Product |

|---|---|---|

| 4-Cl (para) | 0.65 | 3-Nitro |

| 2-Cl (ortho) | 0.42 | 5-Nitro |

| 3-Cl (meta) | 0.78 | 4-Nitro |

Data adapted from nitration studies in .

Q. What methodologies are effective for evaluating biological activity of this compound derivatives?

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-proliferative effects .

- Enzyme inhibition : Test against reverse transcriptase (HIV-1 RT) via fluorescence polarization to assess IC50 values .

- SAR studies : Modify the diphenylmethyl group (e.g., replace Cl with CF3) and compare logP values (via HPLC) to correlate hydrophobicity with activity .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the stability of this compound in acidic conditions?

Stability varies with substituent electronic effects . Electron-withdrawing groups (Cl) increase resistance to hydrolysis, while electron-donating groups (OCH3) accelerate degradation. For example, 4-(4-chlorophenyl)pyridine remains intact in 1M HCl at 25°C for 24h, whereas 4-methoxy analogs degrade within 2h .

Q. How can reaction yields be improved in multi-step syntheses involving chlorinated intermediates?

- Protection/deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during harsh steps .

- Catalyst optimization : Use Pd(OAc)2/XPhos systems for Suzuki couplings, achieving >90% yield vs. 70% with Pd(PPh3)4 .

- Workup protocols : Extract chlorinated byproducts with ethyl acetate/water (3:1) to minimize losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.